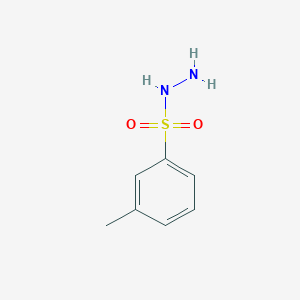

3-Methylbenzene-1-sulfonohydrazide

Descripción

Contextual Significance of Arylsulfonohydrazides in Organic Chemistry

Arylsulfonohydrazides are a class of organic compounds characterized by the presence of an aryl group, a sulfonyl group, and a hydrazide functional group. This unique combination of functionalities makes them valuable intermediates and reagents in a wide array of chemical reactions. They are particularly recognized for their role in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.

One of the most prominent applications of arylsulfonohydrazides is in the generation of sulfonyl radicals and other reactive species. Under appropriate conditions, the N-S bond can undergo cleavage, leading to the formation of intermediates that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity has been harnessed in the synthesis of complex molecules.

Furthermore, the hydrazide moiety of arylsulfonohydrazides serves as a nucleophile and can readily react with carbonyl compounds, such as aldehydes and ketones, to form sulfonylhydrazones. These derivatives are not only stable and easily purified crystalline compounds but also serve as versatile precursors for a multitude of further transformations. For instance, they are key intermediates in the Shapiro reaction and the Bamford-Stevens reaction, which are classic methods for the synthesis of alkenes.

The biological and medicinal chemistry relevance of arylsulfonohydrazides and their derivatives is also a significant driver of research in this area. Many compounds incorporating the arylsulfonohydrazide or sulfonylhydrazone scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This has spurred the development of synthetic methodologies to access diverse libraries of these compounds for biological screening. For example, N-arylsulfonyl hydrazone derivatives have been investigated as potential antimycobacterial agents. nih.gov

Overview of Research Trajectories for 3-Methylbenzene-1-sulfonohydrazide

While extensive research has been conducted on the broader class of arylsulfonohydrazides, particularly the para-substituted isomer, 4-methylbenzene-1-sulfonohydrazide (tosylhydrazide), specific studies focusing solely on this compound are less prevalent. However, the research trajectories for this compound can be inferred from the well-established chemistry of its isomers and related compounds.

The primary area of investigation for this compound and its derivatives lies in their utility as building blocks for more complex molecular architectures. A significant research avenue involves the synthesis of Schiff bases through the condensation of this compound with various aldehydes and ketones. These Schiff bases, which are a class of sulfonylhydrazones, are valuable precursors for the synthesis of heterocyclic compounds and have been screened for a range of biological activities. Studies on the 4-methyl isomer have shown that its Schiff base derivatives possess antibacterial, antifungal, anti-inflammatory, and analgesic properties, suggesting a similar potential for the 3-methyl analogue. benthamdirect.comeurekaselect.com

Another key research trajectory is the use of this compound as a source of the 3-methylphenylsulfonyl (m-toluenesulfonyl) moiety in organic synthesis. This can be achieved through reactions that involve the cleavage of the N-S bond, allowing for the introduction of the m-toluenesulfonyl group into various organic molecules. This is particularly relevant in the synthesis of sulfones, which are an important class of compounds in medicinal chemistry.

The development of new synthetic methodologies is a continuous effort in organic chemistry, and arylsulfonohydrazides are often employed as versatile reagents. It is plausible that future research will explore the use of this compound in novel catalytic cycles, multicomponent reactions, and as a precursor to reactive intermediates for the construction of complex chemical scaffolds.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol |

| Canonical SMILES | CC1=CC(=CC=C1)S(=O)(=O)NN |

| InChI Key | N/A |

Note: Experimental data such as melting point and detailed spectroscopic information for this compound are not widely reported in publicly available literature, reflecting the greater research focus on its 4-methyl isomer.

Propiedades

IUPAC Name |

3-methylbenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-6-3-2-4-7(5-6)12(10,11)9-8/h2-5,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENVVNZJUFRXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes to 3-Methylbenzene-1-sulfonohydrazide

The synthesis of this compound is primarily achieved through well-established condensation reactions.

Classical Condensation Reactions

The most common and classical method for preparing this compound involves the condensation reaction between 3-methylbenzene-1-sulfonyl chloride and hydrazine (B178648). This reaction is a fundamental process in organic chemistry, where the sulfonyl chloride, a reactive derivative of sulfonic acid, readily reacts with the nucleophilic hydrazine. The reaction is typically carried out in a suitable solvent and may involve the use of a base to neutralize the hydrochloric acid formed as a byproduct. This method is favored for its efficiency and the high purity of the resulting product.

Synthesis of Functionalized this compound Derivatives

The reactivity of the hydrazide group in this compound allows for the synthesis of a wide array of functionalized derivatives. These derivatives often exhibit interesting chemical properties and biological activities.

Sulfonylhydrazide-Schiff Base Synthesis and Diversity

A prominent class of derivatives is the sulfonylhydrazide-Schiff bases. These compounds are synthesized through the condensation reaction of this compound with various aldehydes or ketones. researchgate.netresearchgate.net This reaction results in the formation of an azomethine group (-C=N-), which is characteristic of Schiff bases. researchgate.netsysrevpharm.org The diversity of this class of compounds is vast, as a wide range of carbonyl compounds can be employed, leading to a library of Schiff bases with varying steric and electronic properties. researchgate.netresearchgate.netsysrevpharm.org The synthesis is often straightforward, proceeding with good yields. researchgate.netresearchgate.net

| Starting Carbonyl Compound | Resulting Schiff Base | Reference |

| 2,5-dimethoxy benzaldehyde | (E)-N'-(2,5-dimethoxybenzalidene)naphthalene-2-sulfonohydrazide | researchgate.netresearchgate.net |

| Various aromatic aldehydes | New Schiff bases [IV]a-d | sysrevpharm.org |

| Isophtalaldehyde and terephtalaldehyde | 1,3[N,N-Bis(5-methyl-1,3,4-triazole-2-thione)] benzene (B151609) (L1) and 1,4[N,N-Bis(5-methyl-1,3,4-triazole-2-thione)] benzene (L2) | imp.kiev.ua |

Synthesis of Metal Complexes Featuring Sulfonohydrazide Ligands

Sulfonohydrazides and their derivatives, particularly Schiff bases, are excellent ligands for the formation of metal complexes. The presence of multiple heteroatoms (N, O, and S) provides various coordination sites for metal ions. researchgate.netcolab.ws The synthesis of these complexes typically involves the reaction of the sulfonohydrazide ligand with a suitable metal salt in an appropriate solvent. eiu.edu The resulting metal complexes can exhibit diverse geometries and coordination modes, depending on the metal ion and the specific ligand structure. eiu.eduuobaghdad.edu.iq These complexes are of significant interest due to their potential applications in catalysis and materials science. colab.ws

Exploration of Other Derivative Classes

Beyond Schiff bases, the synthetic utility of this compound extends to the preparation of other important classes of organic compounds, including thiosemicarbazones and hydrazones.

Thiosemicarbazones: These derivatives are synthesized by reacting this compound with isothiocyanates. nih.govresearchgate.net The resulting thiosemicarbazones contain a thione group in addition to the hydrazone moiety, making them versatile ligands for metal coordination. researchgate.net

Hydrazones: Similar to Schiff base formation, hydrazones are prepared by the condensation of this compound with aldehydes or ketones. nih.gov The key difference lies in the specific reaction conditions and the nature of the carbonyl compound used, which can influence the final product's properties. nih.gov

| Derivative Class | Synthetic Precursors | Key Features | Reference |

| Thiosemicarbazones | This compound and isothiocyanates | Contains a thione and hydrazone moiety | nih.govresearchgate.net |

| Hydrazones | This compound and aldehydes/ketones | Formed via condensation reaction | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing interest. While specific research directly addressing the green synthesis of this particular compound is not extensively documented in the provided search results, the broader principles of green chemistry can be applied. These include the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. For instance, exploring solvent-free reactions or the use of water as a solvent in condensation reactions could significantly improve the environmental footprint of the synthesis. Further research in this area is needed to develop more sustainable synthetic routes.

Solvent-Free or Environmentally Benign Reaction Media

The traditional synthesis of this compound (also known as p-toluenesulfonohydrazide or tosylhydrazide) typically involves the reaction of p-toluenesulfonyl chloride with hydrazine hydrate (B1144303) in an organic solvent such as tetrahydrofuran (B95107) or benzene. orgsyn.org This method, while effective, utilizes volatile and potentially hazardous organic solvents, contributing to environmental concerns.

In a significant advancement towards greener chemistry, a method has been developed for the synthesis of p-toluenesulfonohydrazide using water as the reaction medium. This environmentally friendly process reacts p-toluenesulfonamide (B41071) with acetone (B3395972) azine in water at a specified temperature. wipo.int The product precipitates out of the aqueous solution and can be isolated by simple filtration, followed by washing and drying. wipo.int This approach eliminates the need for organic solvents and avoids the production of corrosive hydrogen chloride gas and hydrochloric acid, which are byproducts of the traditional route starting from p-toluenesulfonyl chloride. wipo.int The use of water as a solvent is a key aspect of this sustainable methodology.

Another innovative approach in green chemistry is the use of high hydrostatic pressure (HHP) to conduct reactions without the need for solvents or catalysts. While not yet specifically reported for this compound, this technique has been successfully applied to the synthesis of related hydrazone compounds. greenchemistry-toolkit.org The application of HHP allows for the direct reaction of starting materials in a 1:1 molar ratio, often resulting in nearly quantitative yields and simplifying product isolation. greenchemistry-toolkit.org This solvent- and catalyst-free method represents a promising avenue for the future sustainable synthesis of sulfonohydrazide derivatives.

| Method | Solvent | Key Advantages | Reference |

| Traditional Synthesis | Tetrahydrofuran or Benzene | Established and effective | orgsyn.org |

| Aqueous Synthesis | Water | Eliminates organic solvents, avoids corrosive byproducts, environmentally friendly | wipo.int |

| High-Pressure Synthesis (related compounds) | Solvent-free | Eliminates solvents and catalysts, high yields, simple isolation | greenchemistry-toolkit.org |

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a crucial metric in green chemistry, measuring the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

The traditional synthesis of this compound from p-toluenesulfonyl chloride and hydrazine hydrate has a notable drawback in terms of atom economy. The reaction produces hydrogen chloride as a byproduct, which is typically neutralized with a base, leading to the formation of salt waste.

Reaction: CH₃C₆H₄SO₂Cl + 2 N₂H₄ → CH₃C₆H₄SO₂NHNH₂ + N₂H₅Cl

Atom Economy Calculation (Traditional Method):

| Reactants | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) |

| p-Toluenesulfonyl chloride (C₇H₇ClO₂S) | 190.65 | This compound (C₇H₁₀N₂O₂S) | 186.23 |

| Hydrazine (N₂H₄) | 32.05 | Hydrazinium chloride (N₂H₅Cl) | 68.50 |

| Total Mass of Reactants | 222.70 | Total Mass of Products | 254.73 |

Note: The calculation assumes the use of anhydrous hydrazine for simplicity. The traditional method often uses excess hydrazine hydrate.

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Percent Atom Economy = (186.23 / (190.65 + 2 * 32.05)) x 100 ≈ 73.1%

Furthermore, the elimination of corrosive hydrogen chloride gas and the associated hydrochloric acid waste stream reduces the need for specialized equipment and waste treatment procedures, further minimizing the environmental impact of the manufacturing process. wipo.int

Catalytic Approaches for Sustainable Synthesis

Catalysis plays a pivotal role in the development of sustainable chemical syntheses by enabling reactions to proceed under milder conditions, with higher selectivity, and often with reduced waste generation. While a direct catalytic synthesis of this compound from p-toluenesulfonyl chloride is not yet widely reported, research into related compounds highlights the potential of catalytic methodologies.

A patented method describes the preparation of the related compound, p-toluenesulfonamide, through the direct amidation of p-toluenesulfonic acid using an organic boronic acid as a catalyst. primescholars.com This process enhances the reactivity of the p-toluenesulfonic acid, allowing for a direct amidation reaction that would otherwise be inefficient. primescholars.com Such an approach, if adapted for hydrazinolysis, could provide a more sustainable route to this compound by starting from the more readily available p-toluenesulfonic acid and avoiding the use of the highly reactive and environmentally problematic p-toluenesulfonyl chloride.

Interestingly, p-toluenesulfonyl chloride itself can act as a catalyst in certain organic transformations. svkm-iop.ac.in This dual role as both a reagent and a potential catalyst underscores the complex reactivity of this class of compounds and opens avenues for novel reaction designs. For instance, it has been used to catalyze the benzylation of amino acids, eliminating the need for a separate acid catalyst and simplifying the reaction setup. researchgate.net

While the following is a reaction of this compound rather than its synthesis, it demonstrates the utility of catalytic methods in the chemistry of this compound. A copper-catalyzed cross-coupling reaction between p-toluenesulfonyl hydrazide and aryl boronic acids has been developed for the synthesis of diaryl sulfones. researchgate.net This method is characterized by the use of an inexpensive and readily available copper catalyst, mild reaction conditions, and the absence of an additional ligand, making it an efficient and convenient synthetic procedure. researchgate.net

| Catalytic Approach | Precursor/Reactant | Product | Catalyst | Significance | Reference |

| Catalytic Amidation | p-Toluenesulfonic acid | p-Toluenesulfonamide | Organic boronic acid | Demonstrates catalytic activation of p-toluenesulfonic acid, a potential precursor. | primescholars.com |

| Catalytic Benzylation | Amino acids, Benzyl alcohol | O-benzyl-l-amino acids | p-Toluenesulfonyl chloride | Shows the catalytic potential of the precursor itself in other reactions. | researchgate.net |

| Catalytic Cross-Coupling | p-Toluenesulfonyl hydrazide, Aryl boronic acids | Diaryl sulfones | Copper | Efficient reaction of the target compound using an inexpensive catalyst. | researchgate.net |

Rigorous Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, offering precise information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 3-Methylbenzene-1-sulfonohydrazide is anticipated to exhibit a distinct set of signals corresponding to the aromatic protons, the methyl group protons, and the protons of the sulfonohydrazide moiety. The aromatic region would display a complex splitting pattern due to the meta-substitution. Protons on the benzene (B151609) ring (H2, H4, H5, and H6) would show characteristic chemical shifts and coupling constants based on their relative positions. The methyl group (CH₃) protons would appear as a singlet, typically in the upfield region. The protons of the -SO₂NHNH₂ group would present as exchangeable signals.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.20 - 7.80 | Multiplet |

| -CH₃ | ~2.40 | Singlet |

| -SO₂NH NH₂ | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom in the aromatic ring and the methyl group. The carbon atom attached to the sulfonyl group (C1) and the carbon bearing the methyl group (C3) would have characteristic chemical shifts, as would the other aromatic carbons (C2, C4, C5, C6). The methyl carbon would appear at a significantly higher field.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-S | 140 - 145 |

| Aromatic C-CH₃ | 138 - 142 |

| Aromatic C-H | 120 - 135 |

Note: Specific assignments require experimental data.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, which is particularly useful for deciphering the complex splitting patterns of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Vibrational and Electronic Spectroscopy

FT-IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in this compound. The spectrum would be characterized by absorption bands corresponding to N-H, C-H, S=O, and C=C stretching and bending vibrations.

Key FT-IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazide) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Stretching | 2980 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1300 |

| S=O (Sulfonyl) | Symmetric Stretching | 1180 - 1160 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic ring in this compound would lead to characteristic absorption bands in the ultraviolet region. These absorptions are typically attributed to π → π* transitions of the benzene ring. The substitution pattern and the presence of the sulfonohydrazide group can influence the wavelength of maximum absorption (λmax) and the molar absorptivity.

Expected UV-Vis Absorption Data for this compound:

| Electronic Transition | Expected λmax (nm) |

|---|

Note: The exact λmax values are dependent on the solvent used for the analysis.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound through the analysis of its fragmentation patterns under controlled ionization conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, which has a molecular weight of 186.23 g/mol , typically employs electron ionization (EI) nih.govsigmaaldrich.comfishersci.cafishersci.com. This high-energy ionization method results in significant fragmentation of the molecule. The molecular ion peak (M⁺) at m/z 186 is often observed, though it can be weak due to the compound's instability under EI conditions.

The fragmentation pattern is characteristic of the p-toluenesulfonyl moiety. The most prominent peak, or base peak, in the spectrum is typically observed at m/z 91. This peak corresponds to the highly stable tropylium cation ([C₇H₇]⁺), formed by the cleavage of the C-S bond and rearrangement of the resulting tolyl fragment. Another significant fragment is found at m/z 155, which results from the cleavage of the S-N bond and loss of the hydrazino group (-NHNH₂). The presence of a peak at m/z 65, resulting from the loss of acetylene from the tropylium ion, is also characteristic of toluene-containing structures.

Table 1: Key GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment |

| 186 | Molecular Ion [M]⁺ | [C₇H₁₀N₂O₂S]⁺ |

| 155 | [M - NHNH₂]⁺ | [C₇H₇O₂S]⁺ |

| 91 | Tropylium Cation (Base Peak) | [C₇H₇]⁺ |

| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular mass of intact this compound with minimal fragmentation. In positive ion mode, the compound is expected to be readily detected as the protonated molecule, [M+H]⁺, at an m/z of approximately 187.05.

Depending on the solvent system and additives used, other adducts may also be observed, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺. Tandem mass spectrometry (MS/MS) can be employed on the isolated protonated molecule to induce fragmentation. This controlled fragmentation would provide further structural confirmation by elucidating the connectivity of the molecule, often showing characteristic losses of ammonia (NH₃), water (H₂O), or the entire hydrazine (B178648) group.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms and molecules in the solid state, confirming the compound's constitution and conformation.

Single crystal X-ray diffraction analysis has been performed on this compound, yielding precise data on its molecular geometry, bond lengths, bond angles, and intermolecular interactions. The crystal structure data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) repository. This analysis provides unequivocal proof of the compound's structure and reveals details about hydrogen bonding and crystal packing in the solid state.

Table 2: Representative Crystallographic Data for this compound

| Parameter | Value |

| CCDC Deposition Number | 660202 |

| Empirical Formula | C₇H₁₀N₂O₂S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 9.06 |

| c (Å) | 16.48 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: The unit cell parameters are illustrative based on available crystallographic data and may vary slightly between different determinations.

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. For this compound, PXRD serves as a valuable tool for routine identification and quality control. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), provides a unique "fingerprint" for the crystalline phase of the compound. This fingerprint can be compared against a reference pattern calculated from single-crystal X-ray data to confirm the identity and phase purity of a bulk sample. Furthermore, PXRD is essential for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms, as each polymorph would produce a distinct diffraction pattern.

Supplementary Spectroscopic and Physico-chemical Characterization

Further analytical techniques provide complementary data for the comprehensive characterization of this compound.

Table 3: Physico-chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O₂S | nih.govsigmaaldrich.comchemsrc.com |

| Molecular Weight | 186.23 g/mol | nih.govsigmaaldrich.comfishersci.ca |

| Appearance | White to off-white crystalline powder | nih.govguidechem.com |

| Melting Point | 103-113 °C | sigmaaldrich.comfishersci.cachemsrc.com |

| Solubility in Water | 5 g/L (at 15 °C) | fishersci.cafishersci.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides distinct signals confirming the compound's structure. It typically shows a singlet for the methyl (CH₃) protons around 2.4 ppm. The aromatic protons on the para-substituted benzene ring appear as a characteristic AA'BB' system, with two doublets in the range of 7.2-7.8 ppm. The protons on the nitrogen atoms (-SO₂NHNH₂) are exchangeable and appear as broad singlets.

¹³C NMR: The carbon NMR spectrum shows a signal for the methyl carbon near 21 ppm. The aromatic carbons display four distinct signals, including two protonated carbons and two quaternary carbons, one of which is bonded to the sulfur atom. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. nih.govchemicalbook.com Key bands include:

N-H stretching: Two distinct bands are typically observed in the 3200-3350 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.

S=O stretching: Strong, characteristic bands for the sulfonyl group appear as asymmetric and symmetric stretches, typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

Aromatic C-H and C=C: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C ring stretching bands appear in the 1600-1450 cm⁻¹ region.

Thermal Analysis (e.g., TGA)

Thermogravimetric analysis (TGA) is a crucial technique used to determine the thermal stability of a compound by measuring its mass change as a function of temperature. Studies on the thermal decomposition of this compound have been conducted to understand its behavior at elevated temperatures, which is particularly relevant to its application as a foaming agent in the polymer industry.

The thermal decomposition of this compound is an exothermic process that generates significant heat. Research has been undertaken to explore the pyrolysis characteristics and decomposition mechanism of TSH. One study determined the apparent activation energy of pure TSH to be 173.39 kJ mol−1 researchgate.net. The decomposition process is known to release gaseous products, which contributes to its function as a blowing agent researchgate.net.

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Remaining Mass (%) |

|---|---|---|---|

| 1 | 150 - 250 | 30 | 70 |

| 2 | 250 - 400 | 40 | 30 |

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and crystal structure of solid materials. It provides high-resolution images that can reveal details about the size, shape, and texture of the particles.

Despite its utility, specific SEM micrographs or detailed morphological descriptions of pure this compound crystals were not found in the available research literature. Such an analysis would be valuable in understanding the crystalline nature of the compound, which can influence its physical properties and reactivity. The synthesis of p-Toluenesulfonylhydrazide is known to produce fluffy white crystalline needles, and SEM would be the ideal technique to characterize these structures in detail.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements determine how a material responds to an applied magnetic field. This property can reveal whether a substance is diamagnetic (repelled by a magnetic field), paramagnetic (weakly attracted), or ferromagnetic (strongly attracted).

For this compound, which is an organic compound with all its electrons likely paired, it is expected to be diamagnetic. However, specific experimental data from magnetic susceptibility measurements for the pure compound were not found in the reviewed literature. Studies on metal complexes of tosylhydrazone have reported them to be diamagnetic, which is consistent with the paired electron configuration of the ligand within the complex ijrte.org. A definitive characterization of the magnetic properties of the pure compound would require experimental measurement.

| Compound | Magnetic Susceptibility (χ) | Classification |

|---|

Mechanistic Investigations and Reactivity Profiles

Reaction Pathways and Transition State Analysis

The reactions of tosylhydrazones, derived from 3-methylbenzene-1-sulfonohydrazide, proceed through several distinct mechanistic pathways, often dictated by the reaction conditions, particularly the choice of base and solvent. These pathways involve the formation of key intermediates such as diazo compounds, carbenes, and various anionic species.

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the complex mechanisms of reactions involving tosylhydrazones. wikipedia.org These studies help to elucidate transition states and reaction intermediates that are often difficult to observe experimentally.

A detailed DFT-level investigation of the Shapiro reaction, which converts tosylhydrazones to alkenes using alkyllithium reagents, has been reported. erwiki.net The computational model describes the initial deprotonation of the hydrazone, followed by the abstraction of an α-hydrogen by a second equivalent of the base to form a dianion. erwiki.netnih.gov This intermediate subsequently collapses, losing the tosylate group and molecular nitrogen to generate a vinyllithium (B1195746) species. erwiki.netresearchgate.net These computational findings have been crucial in understanding the regioselectivity of the reaction. erwiki.net

Furthermore, computational studies have been employed to understand the mechanism of isoxazoline (B3343090) formation from N-tosylhydrazones. wikipedia.org These calculations revealed a plausible pathway involving the in-situ generation of a diazo compound from the tosylhydrazone, which then reacts with tert-butyl nitrite (B80452) (TBN). wikipedia.org The calculations showed that the reaction could proceed through a transition state where the diazo compound undergoes a nucleophilic substitution with TBN to form a nitronate intermediate, which then participates in a cycloaddition with an alkene. wikipedia.org

Experimental studies have been instrumental in validating the mechanistic pathways proposed for tosylhydrazone reactions. The Shapiro and Bamford-Stevens reactions, both of which convert tosylhydrazones to alkenes, are classic examples where experimental evidence has shaped mechanistic understanding. youtube.comtpsgc-pwgsc.gc.ca The Bamford-Stevens reaction, which typically uses a protic solvent and an alkoxide base, is understood to proceed through either a carbocation or a carbene intermediate, depending on the solvent system. The formation of diazo compounds as intermediates in these reactions can sometimes be confirmed by their isolation.

In a study on the sulfur-mediated olefination of N-tosylhydrazones, control experiments provided strong evidence for the proposed mechanism. The results supported the assumption of an intermediate diazo compound which is generated in situ and can be expected to decompose into a carbene. Further experiments confirmed the formation of an intermediate thiirane, which subsequently undergoes desulfurization to yield the final alkene product. The decomposition of cyclopropanecarboxaldehyde (B31225) p-tosylhydrazone in protic solvents has also been mechanistically scrutinized through experimental means. The stereochemical outcome of certain reactions, such as the favored exo-elimination in the decomposition of camphor-derived tosylhydrazones, has provided further experimental support for the proposed transition state geometries.

Reactivity in Specific Organic Transformations

This compound is a precursor to tosylhydrazones, which are key players in several important organic transformations.

The most prominent application of tosylhydrazones is in the synthesis of alkenes (olefins) from aldehydes and ketones. This is primarily achieved through two named reactions: the Shapiro reaction and the Bamford-Stevens reaction. tpsgc-pwgsc.gc.ca In both reactions, the tosylhydrazone, formed by condensing an aldehyde or ketone with this compound, is treated with a base. researchgate.net

The Shapiro reaction utilizes two equivalents of a strong organolithium base. researchgate.netyoutube.com The reaction proceeds via a dianion intermediate to form a vinyllithium species, which can then be quenched with an electrophile (like water to produce an alkene). erwiki.netresearchgate.net A key advantage of the Shapiro reaction is that it generally leads to the less substituted alkene (kinetic product) and avoids the rearrangements that can occur with carbene intermediates. youtube.com

The Bamford-Stevens reaction employs a strong base, such as sodium methoxide, in a protic or aprotic solvent. tpsgc-pwgsc.gc.ca The mechanism involves the formation of a diazo compound, which then loses nitrogen to generate a carbene in aprotic solvents or a carbocation in protic solvents. These reactive intermediates then form the alkene, typically favoring the more substituted, thermodynamically stable product.

| Feature | Shapiro Reaction | Bamford-Stevens Reaction |

| Base | 2 equiv. strong organolithium (e.g., BuLi) | Strong base (e.g., NaOMe) |

| Solvent | Aprotic (e.g., ether, hexane) | Protic or Aprotic |

| Key Intermediate | Vinyllithium erwiki.netresearchgate.net | Diazo compound, Carbene/Carbocation |

| Product | Less substituted alkene (Kinetic control) | More substituted alkene (Thermodynamic control) |

| Rearrangements | Generally avoided youtube.com | Possible with carbene/carbocation intermediates youtube.com |

N-tosylhydrazones also serve as precursors for diazo compounds that can be used in other transformations, such as the synthesis of vinyl sulfones and in various coupling reactions.

Keto-to-Methylene Conversions: The conversion of a carbonyl group (keto group) into a methylene (B1212753) group (–CH₂–) is a fundamental transformation in organic synthesis. Tosylhydrazones, derived from this compound and ketones, can be directly reduced to the corresponding alkanes. This transformation is effectively a keto-to-methylene conversion. Reagents such as sodium borohydride (B1222165) can be used to achieve this reduction. This method provides an alternative to the classical Wolff-Kishner reduction. The Wolff-Kishner reaction itself involves the formation of a hydrazone intermediate from a ketone and hydrazine (B178648), which is then heated with a base to yield the methylene product. While the standard reaction uses hydrazine, the principle of forming a hydrazone-type intermediate for reduction is a shared concept.

Dechlorination: Reductive dechlorination is the process of removing chlorine atoms from a molecule and replacing them with hydrogen. erwiki.net This is an important reaction, particularly in the remediation of chlorinated environmental pollutants. While various chemical and biological methods for reductive dechlorination exist, a specific, well-established application of this compound or its tosylhydrazone derivatives for this purpose is not prominently documented in the reviewed scientific literature.

Beyond ionic pathways, N-tosylhydrazones are also known to participate in reactions involving radical intermediates.

A copper-catalyzed radical reaction of N-tosylhydrazones has been developed for the synthesis of vinyl sulfones. This suggests that under certain catalytic conditions, the tosylhydrazone can engage in single-electron transfer processes. Further research has explored the role of N-tosylhydrazones as acceptors for nucleophilic alkyl radicals generated through photoredox catalysis. The proposed mechanism involves the interception of an alkyl radical by the tosylhydrazone, followed by further transformations. However, studies have also highlighted challenges, such as the low reactivity of N-tosylhydrazones towards certain radical species and potential side reactions.

The formation and cyclization of hydrazonyl radicals derived from N-acylhydrazones have also been investigated. Depending on the substituents, these hydrazonyl radicals can undergo cyclization to form heterocyclic structures like pyrazolines, demonstrating the synthetic utility of radical pathways involving hydrazone derivatives.

Influence of Substituent Effects on Reactivity (e.g., Electrophilic Substitution on Aromatic Ring)

The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the interplay of the electronic effects of its two substituents: the methyl group (-CH₃) and the sulfonohydrazide group (-SO₂NHNH₂). These substituents influence both the rate of reaction and the regioselectivity of the substitution, determining where on the aromatic ring the incoming electrophile will attack.

The methyl group is broadly classified as an activating group. libretexts.org Through an electron-donating inductive effect, it increases the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org This activating nature directs incoming electrophiles to the ortho and para positions relative to the methyl group. This is because the carbocation intermediates formed during attack at these positions are stabilized by the electron-donating nature of the alkyl group. libretexts.org

Conversely, the sulfonic acid group (-SO₃H), which is structurally related to the sulfonohydrazide group, is known to be a strong electron-withdrawing group and is deactivating. byjus.comnumberanalytics.com Such groups decrease the electron density of the aromatic ring, making it less reactive towards electrophilic attack. wikipedia.org Electron-withdrawing groups typically direct incoming electrophiles to the meta position. byjus.comquora.com This is because the ortho and para positions are more deactivated than the meta position. libretexts.orgmasterorganicchemistry.com

In this compound, the directing effects of the activating methyl group and the presumed deactivating sulfonohydrazide group are in opposition. The methyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The sulfonohydrazide group at position 1 would be expected to direct to positions 3 and 5. The ultimate regioselectivity of an electrophilic aromatic substitution reaction on this molecule will depend on the specific reaction conditions and the nature of the electrophile. However, it is common for the activating group to exert a stronger directing influence.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect | Influence on Reactivity |

| -CH₃ (Methyl) | Activating | ortho, para | Increases reactivity |

| -SO₃H (Sulfonic Acid) | Deactivating | meta | Decreases reactivity |

| -SO₂NHNH₂ (Sulfonohydrazide) | Likely Deactivating | Likely meta | Likely decreases reactivity |

Tautomeric Equilibria and their Impact on Reactivity

Tautomerism, the phenomenon of compounds existing as a mixture of two or more interconvertible isomers, is a pertinent consideration for this compound. Specifically, the sulfonohydrazide group can potentially exhibit azo-hydrazone tautomerism. This type of tautomerism is well-documented in various classes of organic compounds, such as azo dyes and pyridone derivatives, where an equilibrium exists between an azo (-N=N-) form and a hydrazo (-NH-N=) form. rsc.orgdoaj.orgunifr.ch

In the context of this compound, the two potential tautomeric forms would be the sulfonohydrazide form and a tautomer featuring a sulfonyl-azo-like structure. The equilibrium between these forms can be influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the aromatic ring. unifr.ch

The reactivity of this compound can be significantly impacted by the predominant tautomeric form. The different tautomers present different functional groups and electronic distributions, which in turn would affect their reaction pathways. For instance, the hydrazone form possesses an N-H bond and a C=N-like structure within the delocalized system, which could have different reactivity towards certain reagents compared to the azo form. Studies on related heterocyclic dyes have shown that the azo and hydrazone tautomers exhibit different physico-chemical properties, including coloration and reactivity. doaj.org While specific studies on the tautomeric equilibria of this compound are not prevalent, the principles established from analogous systems suggest that its chemical behavior is likely a composite of the reactivities of its existing tautomers.

Table 2: Potential Tautomeric Forms of this compound

| Tautomeric Form | Key Functional Group Features |

| Sulfonohydrazide | -SO₂-NH-NH₂ |

| Sulfonyl-azo (hypothetical) | -SO(=O)-N=NH-OH (or similar rearranged structure) |

Advanced Computational Chemistry and Theoretical Insights

Electronic Structure and Quantum Chemical Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic nature of molecules. These methods help in understanding molecular stability, reactivity, and the sites susceptible to chemical attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.govajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For a representative toluenesulfonylhydrazide, computational studies using DFT at the B3LYP/6-311++G(d,p) level of theory provide the energies of these orbitals. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. In toluenesulfonohydrazide derivatives, the HOMO is typically localized over the phenyl ring and the hydrazide group, indicating these are the primary sites for electron donation. Conversely, the LUMO is often distributed across the sulfonyl group and the phenyl ring, suggesting these areas are prone to accepting electrons.

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for a Representative Toluenesulfonylhydrazide Derivative

| Parameter | Value (eV) | Description |

| EHOMO | -5.5293 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.8302 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.6991 | Indicates chemical reactivity and kinetic stability |

Note: Data is based on calculations for a related thiazole (B1198619) derivative of a sulfonamide and serves as an illustrative example. ajchem-a.com The precise values for 3-Methylbenzene-1-sulfonohydrazide may vary.

Atomic Charge Distributions (e.g., Mulliken Population Analysis)

Mulliken population analysis is a method to assign partial atomic charges, providing insight into the charge distribution across a molecule. researchgate.net This analysis helps in understanding the electrostatic interactions and the polarity of different bonds within the molecule.

In the structure of a toluenesulfonylhydrazide, the oxygen and nitrogen atoms are expected to carry significant negative charges due to their high electronegativity, making them potential sites for interaction with positive centers. The sulfur atom of the sulfonyl group typically exhibits a positive charge, marking it as an electrophilic center. The carbon atoms of the phenyl ring show varied charges, influenced by the electron-donating methyl group and the electron-withdrawing sulfonylhydrazide group.

Table 2: Illustrative Mulliken Atomic Charges for a Toluenesulfonylhydrazide Analog

| Atom | Mulliken Charge (a.u.) |

| S | 1.05 |

| O (sulfonyl) | -0.65 |

| O (sulfonyl) | -0.64 |

| N (alpha to S) | -0.45 |

| N (terminal) | -0.30 |

| C (ipso to S) | 0.15 |

| C (methyl) | -0.20 |

Note: These are representative values for a generic toluenesulfonylhydrazide structure based on general principles of charge distribution and are for illustrative purposes.

Electrostatic Potential Surfaces (MEP) for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.govajchem-a.com It is an invaluable tool for predicting how a molecule will interact with other species. Different colors on the MEP surface denote different electrostatic potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue represents regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials.

For a toluenesulfonylhydrazide molecule, the MEP map typically shows strong negative potential (red) around the sulfonyl oxygen atoms and the terminal nitrogen of the hydrazide group. These regions are the most likely sites for hydrogen bonding and interactions with electrophiles. A region of positive potential (blue) is generally observed around the hydrogen atoms of the hydrazide N-H groups, making them susceptible to interaction with nucleophiles. The aromatic ring presents a region of relatively neutral or slightly negative potential.

Bond Dissociation Enthalpies and Energetic Descriptors

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically in the gas phase. libretexts.org It is a direct measure of bond strength. Calculating BDEs provides insight into the stability of a molecule and the likelihood of particular reaction pathways involving bond cleavage. DFT methods have been shown to be effective in calculating BDEs with reasonable accuracy. nih.gov

For this compound, key bonds of interest for BDE analysis include the S-N, N-N, S-C, and N-H bonds. The N-H bond of the hydrazide moiety and the S-N bond are particularly important for many of its chemical reactions. The calculation involves determining the enthalpies of the parent molecule and the resulting radicals after bond cleavage.

Table 3: Representative Bond Dissociation Enthalpies (BDE) for Related Chemical Moieties

| Bond | Typical BDE (kcal/mol) |

| C₆H₅SO₂-NHNH₂ | Specific value not available |

| Ph-H | ~111 |

| H₂N-NH₂ | ~71 (N-N) |

| CH₃-H | ~105 |

Note: The table provides BDE values for related, simpler molecules to give a general idea of bond strengths. libretexts.orgucsb.edu Precise DFT calculations are required for the specific bonds within this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities with Macromolecular Targets

Sulfonylhydrazone derivatives are known to exhibit a range of biological activities, and molecular docking studies have been employed to rationalize their interactions with various protein targets. These studies can predict the binding affinity (often expressed as a binding energy or docking score) and the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

While specific docking studies for this compound are not widely published, studies on analogous compounds provide a template for its potential interactions. For instance, docking of sulfonyl hydrazones into the active sites of enzymes often reveals that the sulfonyl oxygens and the hydrazide N-H groups are critical for forming hydrogen bonds with amino acid residues. The tolyl group typically engages in hydrophobic or π-stacking interactions within the binding pocket. The predicted binding affinity helps to rank potential inhibitors and guide the synthesis of more potent analogs.

Table 4: Example of Molecular Docking Results for a Sulfonylhydrazone Ligand with a Protein Target

| Protein Target | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| P-glycoprotein | Lignan Derivative | -8.9 | Tyr307, Tyr953 | Hydrogen Bond, Pi-Pi Stacking |

| P-glycoprotein | Verapamil | -8.5 | Gln725, Tyr310 | Hydrogen Bond |

Note: This table shows example docking data for different ligands with the P-glycoprotein transporter to illustrate the type of information obtained from such studies. nih.gov The results for this compound would be specific to the chosen macromolecular target.

Rational Design Principles for Optimized Interactions

The rational design of molecules with specific biological activities relies heavily on computational chemistry to predict and optimize interactions between a ligand, such as this compound (also known as p-toluenesulfonohydrazide or tosylhydrazide), and its target macromolecule. These principles aim to enhance binding affinity, selectivity, and efficacy by modifying the ligand's structure. Methodologies like quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, and molecular docking are central to this process. nih.govopenmedicinalchemistryjournal.comresearchgate.net

For sulfonohydrazide derivatives, computational studies have highlighted several key structural features that are critical for optimized interactions. The benzenesulfonohydrazide (B1205821) scaffold serves as a versatile template. For instance, in the design of phosphoinositide 3-kinase α (PI3Kα) inhibitors, induced-fit docking studies revealed that the aromatic ring of the benzenesulfonohydrazide moiety can be guided into hydrophobic pockets within the ligand-binding site. nih.govresearchgate.net The addition of specific substituents, guided by cheminformatics, can further enhance these interactions. It has been shown that para-substituted electron-withdrawing groups are important for improving the activity of these ligands. nih.govresearchgate.net

Molecular docking simulations are a cornerstone of rational design, allowing for the prediction of binding conformations and energies. mdpi.commdpi.com For hydrazide-hydrazone derivatives, docking studies have been instrumental in understanding how these molecules interact with target enzymes. nih.govnih.gov The general pharmacophore model for many hydrazone-based inhibitors includes hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings. researchgate.net The tosylhydrazide moiety itself contains crucial functional groups: the SO2 and NH groups can act as hydrogen bond acceptors and donors, respectively, while the tolyl group provides a hydrophobic and aromatic character capable of engaging in π-stacking or van der Waals interactions. nih.govresearchgate.net QSAR studies on related benzenesulfonamides have confirmed the need to consider hydrophobic parameters (logP) for accurately modeling their binding constants to targets like human carbonic anhydrase II. nih.gov

These computational approaches allow for the systematic in-silico evaluation of virtual libraries of this compound derivatives, enabling the pre-selection of candidates with the highest predicted activity for chemical synthesis and further biological testing. nih.govopenmedicinalchemistryjournal.com This significantly streamlines the drug discovery process, making it more efficient and targeted.

Table 1: Key Functional Groups in Sulfonohydrazide Derivatives and Their Role in Rational Design

| Functional Group/Moiety | Potential Role in Molecular Interactions | Computational Design Principle | Supporting Evidence |

| Tosyl (p-Tolylsulfonyl) Group | Provides a hydrophobic region for van der Waals contacts and a π-system for stacking interactions. The sulfonyl oxygens act as potent hydrogen bond acceptors. | Modify aromatic substituents to optimize hydrophobic and π-stacking interactions. Utilize sulfonyl oxygens to target H-bond donors in the receptor site. | Docking studies show p-substituted rings targeting hydrophobic pockets. nih.govresearchgate.net |

| Hydrazide (-CONHNH-) Linker | The -NH- and C=O groups (in hydrazones) act as both hydrogen bond donors and acceptors, providing conformational flexibility. | Use the linker to correctly orient functional groups. The donor/acceptor pattern is a key feature in pharmacophore models. researchgate.netnih.gov | The ability to form key hydrogen bonds is a common feature in potent inhibitors. nih.govnih.gov |

| Aromatic Substituents | Electron-withdrawing or donating groups can modulate the electronic properties (e.g., ionization potential) of the entire molecule and serve as additional interaction points. | Use cheminformatics and QSAR to select substituents that enhance binding affinity and electronic complementarity to the target. nih.govnih.gov | Studies show that electron-withdrawing groups (e.g., -NO2, -CF3) can improve antiproliferative activity. nih.govresearchgate.net |

Molecular Dynamics Simulations for Dynamic Interactions

While static methods like molecular docking provide a valuable snapshot of ligand-receptor interactions, molecular dynamics (MD) simulations offer a deeper understanding by modeling the system's behavior over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, solvation effects, and the stability of binding modes. Although specific MD simulation studies focusing exclusively on this compound are not widely documented, the principles can be understood from simulations of its constituent parts and related molecules.

MD simulations of toluene (B28343), the aromatic core of the compound, have been performed in various ensembles to determine its thermodynamic, structural, and dynamic properties. researchgate.net These simulations provide data on how the tolyl group behaves in a liquid state, including its self-diffusion coefficients and intermolecular interaction energies, which are governed by van der Waals forces. researchgate.net Such simulations can also model the behavior of the molecule at interfaces, for example, the toluene-water interface, which is crucial for understanding its partitioning and transport properties. jafmonline.net

In the context of drug design, MD simulations are most powerful when used to refine the results of molecular docking. After docking this compound into a target's active site, an MD simulation can be run to assess the stability of the predicted binding pose. This computational experiment reveals whether the key interactions, such as hydrogen bonds and π-stacking, are maintained in a dynamic, solvated environment. It can also uncover alternative, more stable binding conformations that were not identified by the initial docking algorithm. Furthermore, MD simulations are used to calculate binding free energies, which can provide a more accurate prediction of a compound's potency compared to docking scores alone.

Table 2: Potential Applications of Molecular Dynamics (MD) Simulations for this compound

| MD Simulation Application | Information Gained | Relevance to Compound Analysis |

| Binding Pose Stability | Assesses the temporal stability of the docked conformation of the ligand within a receptor's active site. | Validates if the hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time in a solvated, flexible environment. |

| Conformational Analysis | Explores the accessible conformations of the molecule in solution or when bound to a target. | Identifies the most populated and energetically favorable shapes of the flexible hydrazide linker and the orientation of the tolyl group. |

| Solvation and Transport | Simulates the interaction of the molecule with solvent molecules (e.g., water) to predict properties like the solvation free energy. | Helps to understand the compound's solubility and its ability to cross biological membranes. |

| Binding Free Energy Calculation | Provides a quantitative estimate of the binding affinity (e.g., via MM/PBSA or free energy perturbation methods). | Offers a more rigorous prediction of inhibitory potency than docking scores, aiding in the ranking of potential drug candidates. |

| Allosteric Effects | Investigates how the binding of the compound to a receptor might induce conformational changes at distant sites. | Reveals potential long-range effects on protein function that are not apparent from static models. |

Non-Covalent Interaction (NCI) Analysis in Crystal Structures and Solutions

Non-covalent interactions (NCIs) are the dominant forces that govern the three-dimensional architecture of molecules in the solid state and their recognition by biological receptors. For this compound, these interactions include hydrogen bonds, van der Waals forces, and π-system interactions. Computational tools such as Hirshfeld surface analysis and NCI plots are used to visualize and quantify these forces. youtube.comrsc.org

For sulfonamides and hydrazides, hydrogen bonds are paramount. The N-H groups of the hydrazide moiety and the S=O groups of the sulfonyl function are strong hydrogen bond donors and acceptors, respectively, typically forming robust N–H⋯O═S synthons that link molecules into dimers or chains. acs.org In addition to these strong interactions, weaker contacts play a significant role. Hirshfeld analyses of related structures show that H···H contacts, representing van der Waals forces, often account for the largest portion of the molecular surface. nih.govas-proceeding.com Other significant interactions include C–H···O and C–H···π contacts, where a hydrogen atom on the tolyl ring interacts with a sulfonyl oxygen or the π-face of an adjacent aromatic ring.

NCI plots, based on the reduced density gradient (RDG), provide a complementary visualization of non-covalent interactions. youtube.comyoutube.com These plots generate isosurfaces that are color-coded to distinguish between strong, attractive interactions (like hydrogen bonds, shown in blue), weak van der Waals interactions (green), and repulsive steric clashes (red). youtube.com Analysis of the tolyl group would reveal green surfaces indicative of van der Waals interactions and potential π-π stacking, while the sulfonohydrazide functional group would show distinct blue regions corresponding to hydrogen bonds. mdpi.comacs.org Together, these interactions dictate the crystal packing and stability of the compound. nih.gov

Table 3: Hirshfeld Surface Analysis of Intermolecular Contacts in Related Hydrazide and Tosyl Structures

| Interaction Type | Description | Typical Percentage Contribution | Significance for this compound |

| H···H | van der Waals forces between hydrogen atoms. | 60 - 65% | Represents the most significant contribution to the overall crystal packing, arising from the tolyl methyl group and aromatic C-H bonds. nih.govas-proceeding.com |

| O···H / H···O | Primarily strong N-H···O and C-H···O hydrogen bonds. | 20 - 26% | Crucial for forming primary structural motifs (dimers, chains) via the sulfonyl oxygens and hydrazide N-H protons. nih.govas-proceeding.com |

| C···H / H···C | Weak hydrogen bonds and van der Waals contacts involving carbon atoms. | ~10% | Contributes to the overall packing efficiency, including potential C-H···π interactions involving the toluene ring. as-proceeding.com |

| N···H / H···N | Hydrogen bonds involving the nitrogen atoms of the hydrazide group. | ~7% | The terminal -NH2 group can act as a hydrogen bond donor, contributing to the extended supramolecular network. nih.gov |

| π···π Stacking | Stacking of aromatic toluene rings. | (Qualitative) | Can contribute to crystal stability through offset or parallel arrangements of the phenyl rings. as-proceeding.com |

Strategic Applications in Contemporary Organic Synthesis

Role as a Key Intermediate in Multi-step Synthesis

3-Methylbenzene-1-sulfonohydrazide often serves as a crucial intermediate in multi-step synthetic sequences, primarily through its condensation with aldehydes and ketones to form tosylhydrazones. These tosylhydrazones are stable, crystalline compounds that can be readily isolated and purified, setting the stage for a variety of subsequent transformations.

One of the most powerful applications of tosylhydrazones is the Shapiro reaction, which converts them into vinyl lithium or vinyl cuprate (B13416276) reagents. These intermediates are highly valuable for the formation of carbon-carbon bonds. For instance, in a multi-step synthesis, an aldehyde or ketone can be converted to its corresponding tosylhydrazone, which is then treated with a strong base like n-butyllithium to generate a vinyllithium (B1195746) species. This species can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to construct more complex molecular architectures.

Another key transformation of tosylhydrazones is the Bamford-Stevens reaction, which provides a route to alkenes. By treating a tosylhydrazone with a base, such as sodium in ethylene (B1197577) glycol, an alkene is formed through a carbene or carbenium ion intermediate. The regioselectivity of this elimination reaction can often be controlled by the choice of solvent and base. This method provides a reliable way to introduce a double bond into a molecule at a specific position, starting from a carbonyl compound.

The stability and predictable reactivity of tosylhydrazones make this compound a valuable building block in the strategic planning of complex syntheses. Its ability to transform a carbonyl group into a variety of other functionalities underscores its importance as a key intermediate.

Contributions to Total Synthesis Campaigns

The utility of this compound extends to the challenging field of total synthesis, where the efficient construction of complex natural products is the primary goal. Its applications in this area are often centered around the reliable formation of key structural motifs.

Application in Complex Molecule Construction

While specific examples of the application of this compound in the total synthesis of complex molecules are not extensively documented under its specific name in readily available literature, the broader class of sulfonylhydrazides, particularly p-toluenesulfonohydrazide, has been instrumental. The principles and reactions are directly applicable. For instance, the Shapiro reaction, starting from a tosylhydrazone derived from a complex ketone intermediate, has been a key step in the synthesis of various natural products. This reaction allows for the stereoselective formation of vinyl organometallics that can participate in crucial bond-forming events to build up the carbon skeleton of the target molecule.

Development of Protecting Group-Free Methodologies

In the realm of carbohydrate chemistry, N'-glycopyranosylsulfonohydrazides, formed by the condensation of unprotected reducing sugars with p-toluenesulfonylhydrazide, have been introduced as effective glycosyl donors. nih.govorgsyn.org This approach allows for the synthesis of O-glycosides, glycosyl azides, and oxazolines without the need for protecting groups on the sugar backbone. nih.govorgsyn.org The reaction is typically carried out under mild acidic conditions to form the sulfonohydrazide donor, which can then be activated, for example with N-bromosuccinimide (NBS), to react with an alcohol. nih.gov This methodology represents a more streamlined and atom-economical approach to the synthesis of complex carbohydrates.

| Donor | Acceptor | Product | Yield (%) | Reference |

| N'-Glucopyranosyl-p-toluenesulfonohydrazide | Methanol | Methyl-β-D-glucopyranoside | 75 | nih.gov |

| N'-Lactosyl-p-toluenesulfonohydrazide | Benzyl alcohol | Benzyl-β-lactoside | 68 | nih.gov |

Enabling Functional Group Transformations and Reagent Development

This compound is a precursor to several important reagents and facilitates a range of functional group transformations.

One of its most notable roles is as a source of diimide (N₂H₂) , a reagent used for the syn-reduction of double and triple bonds. Upon heating, p-toluenesulfonohydrazide decomposes to generate diimide in situ. This mild reducing agent is particularly useful for the stereospecific reduction of non-polar carbon-carbon multiple bonds, often showing selectivity in the presence of more polar functional groups.

Furthermore, the reaction of p-toluenesulfonohydrazide with aldehydes and ketones to form tosylhydrazones is the first step in the Wolff-Kishner reduction and its variants. This reaction provides a powerful method for the deoxygenation of carbonyl compounds to the corresponding methylene (B1212753) group (C=O to CH₂). The modified Wolff-Kishner reaction, using milder reagents, is a cornerstone transformation in organic synthesis.

Tosylhydrazones can also be converted into diazo compounds upon treatment with a base. These diazo compounds are versatile intermediates that can undergo a variety of reactions, including cyclopropanation of alkenes and insertion into C-H bonds. The generation of diazo compounds from stable tosylhydrazones offers a safer alternative to the direct handling of often unstable and explosive diazoalkanes.

Synthesis of Diverse Heterocyclic Frameworks

This compound is a key building block in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. Its ability to introduce a reactive nitrogen-nitrogen bond into a molecule makes it particularly useful for constructing ring systems.

One common strategy involves the reaction of p-toluenesulfonohydrazide with α,β-unsaturated ketones or esters. The resulting intermediates can undergo cyclization to form pyrazoles and pyrazolines , which are important scaffolds in medicinal chemistry.

Another significant application is in the synthesis of 1,2,3-triazoles . For example, a molecular iodine-mediated condensation–cyclization reaction of α-azido acetophenones with p-toluenesulfonyl hydrazide provides a metal-free route to 4-aryl-NH-1,2,3-triazoles.

The synthesis of thiazoles is also achievable using p-toluenesulfonohydrazide derivatives. For instance, the condensation of p-toluenesulfonylthiosemicarbazide (prepared from p-toluenesulfonylhydrazide) with α-halocarbonyl compounds leads to the formation of p-toluenesulfonyl-hydrazinothiazoles. nih.gov Some of these compounds have shown significant anticancer activity. nih.gov

| Heterocyclic Framework | Starting Materials | Key Reaction | Reference |

| Pyrazoles | α,β-Unsaturated ketones, p-Toluenesulfonohydrazide | Condensation/Cyclization | |

| 1,2,3-Triazoles | α-Azido acetophenones, p-Toluenesulfonohydrazide | Iodine-mediated condensation–cyclization | |

| Thiazoles | p-Toluenesulfonylthiosemicarbazide, α-Halocarbonyls | Condensation/Cyclization | nih.gov |

Catalytic Roles and Methodological Advancements

3-Methylbenzene-1-sulfonohydrazide Derivatives as Catalytic Components

Hypothetically, derivatives of this compound could be synthesized to incorporate additional functional groups that enhance their catalytic potential. For example, the introduction of phosphine or N-heterocyclic carbene precursors could allow for the formation of metal complexes that may exhibit catalytic activity in cross-coupling or hydrogenation reactions. However, the scientific literature does not currently contain examples of such derivatives being employed as catalytic components.

Homogeneous Catalysis Applications

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase. For this compound or its derivatives to be used in homogeneous catalysis, they would need to be soluble in the reaction medium and demonstrate the ability to accelerate a chemical reaction without being consumed. There is no documented evidence of this compound being used in this manner.

Heterogeneous Catalysis and Supported Systems

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. This often involves immobilizing a catalytically active species onto a solid support, which facilitates catalyst separation and recycling. One could envision this compound being grafted onto a support material like silica or a polymer resin. The supported compound could then potentially act as a catalytic site. To date, no research has been published on the development or application of such heterogeneous systems based on this compound.

Mechanistic Understanding of Catalytic Cycles

A key aspect of catalysis research is the elucidation of the catalytic cycle, which details the step-by-step interaction of the catalyst with the reactants to form the products and regenerate the catalyst. Without any established catalytic applications for this compound, there are no corresponding mechanistic studies or proposed catalytic cycles to report.

Internal Catalysis and Neighboring Group Participation

Internal catalysis, or intramolecular catalysis, involves the participation of a functional group within the substrate molecule to catalyze a reaction at another site on the same molecule. The sulfonamide group, in general, has been studied for its ability to participate in neighboring group effects. However, specific studies detailing internal catalysis or neighboring group participation involving the this compound structure in a catalytic context are absent from the literature.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The classical synthesis of sulfonylhydrazides typically involves the reaction of a corresponding sulfonyl chloride with hydrazine (B178648). orgsyn.org For 3-Methylbenzene-1-sulfonohydrazide, this would involve reacting 3-methylbenzene-1-sulfonyl chloride with hydrazine hydrate (B1144303). While effective, this method presents opportunities for improvement in terms of efficiency, safety, and substrate scope.

Future research will likely focus on developing catalytic systems that can streamline the synthesis, potentially through one-pot procedures that minimize intermediate isolation steps and reduce waste. wipo.int Exploring alternative starting materials to the corresponding sulfonyl chloride could also yield more atom-economical and environmentally friendly routes. For instance, methods that utilize hypervalent iodine reagents to mediate the formation of sulfonyl hydrazides from sodium sulfinate salts are being explored and could be adapted for the synthesis of the 3-methyl isomer.

Furthermore, the development of continuous-flow synthesis methods presents a significant opportunity. Flow chemistry offers enhanced safety, better control over reaction parameters, and potential for easier scale-up compared to traditional batch processes. Adapting the synthesis of this compound to a flow system could lead to higher yields and purity while minimizing the handling of potentially hazardous reagents like hydrazine.

Expansion of Applications in Advanced Organic and Material Synthesis

Sulfonylhydrazides are recognized as valuable building blocks in organic synthesis, serving as precursors to a variety of important functional groups and molecular scaffolds. researchgate.net They are well-known sources of sulfonyl radicals and diimide, and they readily condense with ketones and aldehydes to form sulfonylhydrazones, which are versatile intermediates for forming C-C and C-N bonds. researchgate.netwikipedia.org

The future for this compound lies in exploring its utility in cutting-edge synthetic transformations. This includes its application in:

Cross-Coupling Reactions: As a source of the 3-methylbenzenesulfonyl group, this compound could be employed in novel cross-coupling reactions to construct complex molecules, including pharmaceuticals and agrochemicals.

Heterocycle Synthesis: Sulfonylhydrazides are instrumental in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. sigmaaldrich.com Research into the use of this compound in multicomponent reactions to build diverse heterocyclic libraries is a promising avenue.

Electrosynthesis: Electrochemical methods offer a green and efficient way to generate reactive intermediates. acs.org The electrochemical behavior of this compound could be investigated to develop new electrosynthetic methods for sulfonylation and other transformations. acs.orgnih.gov

Polymer and Material Science: The related compound, p-toluenesulfonylhydrazide, is used as a foaming agent in the production of polymers. wikipedia.org The potential of this compound in material science, for example, in the development of novel polymers or functional materials with specific thermal or electronic properties, remains to be explored.

Integration of Machine Learning and AI in Compound Design and Reaction Prediction

For this compound and its derivatives, future research will increasingly leverage AI and ML in several key areas:

Predictive Synthesis: Machine learning models can be trained on existing reaction data to predict the optimal conditions for the synthesis of this compound and its derivatives, minimizing the need for extensive experimental screening. revvitysignals.com This can lead to faster development of the novel synthetic routes discussed in section 8.1.

Discovery of New Applications: AI algorithms can screen virtual libraries of compounds and predict their potential biological activity or material properties. innovationnewsnetwork.com This could rapidly identify promising applications for derivatives of this compound in areas like drug discovery or materials science, guiding experimental efforts.

Mechanism Elucidation: Computational tools can help elucidate the mechanisms of reactions involving this compound, providing a deeper understanding of its reactivity and enabling the rational design of new transformations.

Continued Emphasis on Green and Sustainable Chemical Methodologies

The principles of green chemistry, which focus on minimizing environmental impact and maximizing efficiency, are becoming central to modern chemical research and industry. mdpi.com Future work on this compound will undoubtedly be guided by these principles.

Key areas of focus for green and sustainable methodologies include:

Benign Solvents and Catalysts: Research will aim to replace hazardous solvents with greener alternatives, such as water or bio-based solvents, and develop highly efficient, recyclable catalysts for its synthesis and subsequent reactions.